molecular formula C8H11NO3S B3102949 4-Hydroxy-3,N-dimethyl-benzenesulfonamide CAS No. 1429034-25-2

4-Hydroxy-3,N-dimethyl-benzenesulfonamide

Cat. No.: B3102949
CAS No.: 1429034-25-2
M. Wt: 201.25 g/mol
InChI Key: LRKRVADZMHBSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3,N-dimethyl-benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. Sulfonamides are characterized by the presence of a sulfonamide functional group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This compound, specifically, has a hydroxy group at the 4th position and a dimethyl group at the 3rd position on the benzene ring, making it unique in its structure and properties.

Scientific Research Applications

4-Hydroxy-3,N-dimethyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,N-dimethyl-benzenesulfonamide can be achieved through various synthetic routes. One common method involves the sulfonation of 4-hydroxy-3,N-dimethyl-benzene with chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide group. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the sulfonation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,N-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-oxo-3,N-dimethyl-benzenesulfonamide.

    Reduction: Formation of this compound amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes that depend on this enzyme. The sulfonamide group plays a crucial role in this inhibitory action by mimicking the enzyme’s natural substrate.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Known for its antibacterial properties.

    4-Hydroxybenzenesulfonamide: Similar structure but lacks the dimethyl group.

    3,N-Dimethylbenzenesulfonamide: Lacks the hydroxy group.

Uniqueness

4-Hydroxy-3,N-dimethyl-benzenesulfonamide is unique due to the presence of both the hydroxy and dimethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other sulfonamides.

Properties

IUPAC Name

4-hydroxy-N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6-5-7(3-4-8(6)10)13(11,12)9-2/h3-5,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKRVADZMHBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3,N-dimethyl-benzenesulfonamide
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Reactant of Route 6
4-Hydroxy-3,N-dimethyl-benzenesulfonamide

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